molecular formula C18H13F6NO4S B1667816 BAY 59-3074 CAS No. 406205-74-1

BAY 59-3074

カタログ番号: B1667816
CAS番号: 406205-74-1
分子量: 453.4 g/mol
InChIキー: LWUSZIVDPJPVBW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY 59-3074は、バイエル社によって開発された化合物であり、カンナビノイド受容体の部分アゴニストとしての役割で知られています。鎮痛効果があり、科学研究で使用されています。 この化合物は動物において経口活性があり、CB1およびCB2受容体に対して中程度の親和性を持ち、CB1ではKi値が48.3 nM、CB2では45.5 nMです .

科学的研究の応用

BAY 59-3074 has a wide range of scientific research applications, including:

作用機序

BAY 59-3074は、カンナビノイド受容体CB1とCB2の部分アゴニストとして作用することで効果を発揮します。これらの受容体に結合し、その活性を調節することで、鎮痛作用と抗炎症作用をもたらします。 この化合物は、これらの受容体との相互作用により、サイクリックAMP産生の阻害やミトゲン活性化プロテインキナーゼの活性化など、様々なシグナル伝達経路に影響を与えます .

生化学分析

Biochemical Properties

BAY 59-3074 interacts with the cannabinoid receptors CB1 and CB2 . It has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 . The compound’s interactions with these receptors are part of its role in biochemical reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the cannabinoid receptors can lead to changes in these cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the cannabinoid receptors CB1 and CB2 . As a partial agonist, it can activate these receptors, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is orally active in animals , suggesting that it has a reasonable degree of stability and can exert its effects over a prolonged period.

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . The compound has been shown to have efficacy in rat models of neuropathic and inflammatory pain

Metabolic Pathways

Given its interactions with the cannabinoid receptors, it is likely that it is involved in the endocannabinoid system’s metabolic pathways .

Transport and Distribution

Given its lipophilic nature and its interactions with the cannabinoid receptors, it is likely that it can readily cross cell membranes and distribute within various tissues .

Subcellular Localization

Given its interactions with the cannabinoid receptors, which are G-protein coupled receptors located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .

準備方法

合成経路と反応条件

BAY 59-3074の合成には、3-[2-シアノ-3-(トリフルオロメチル)フェノキシ]フェノールと4,4,4-トリフルオロ-1-ブタンスルホン酸のエステル化が含まれます。 この反応は通常、適切な溶媒と触媒を用いてエステル化反応を促進する必要があります .

工業的製造方法

This compoundの工業的製造方法はあまり公表されていません。合成は、ラボ手順のスケールアップ、反応条件の最適化、そして厳格な品質管理措置による最終製品の純度と一貫性の確保を伴う可能性があります。

化学反応の分析

反応の種類

BAY 59-3074は、次のような様々な化学反応を起こします。

    酸化: この化合物は特定の条件下で酸化されて対応する酸化生成物を形成します。

    還元: 化合物に存在する官能基を修飾するために、還元反応を実行することができます。

    置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤が含まれます。これらの反応の条件は、目的の結果と関与する特定の官能基に応じて異なります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性があり、置換反応は様々な置換アナログを生成する可能性があります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

類似化合物との比較

類似化合物

    Δ9-テトラヒドロカンナビノール(THC): マリファナの主な精神活性成分であり、CB1とCB2受容体にも作用します。

    CP55,940: CB1とCB2受容体に対して高い親和性を示す合成カンナビノイドです。

    WIN55,212-2: 同様の特性を持つ別の合成カンナビノイド受容体アゴニストです。

独自性

BAY 59-3074は、部分アゴニスト活性においてユニークであり、受容体を完全に活性化せずに受容体活性を調節することができます。この特性は、THCなどの完全アゴニストと比較して副作用を少なくすることができます。 さらに、this compoundは、前臨床試験で良好な薬理学的プロファイルを示すことが示されており、研究のための貴重なツールとなっています .

特性

IUPAC Name

[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUSZIVDPJPVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027444
Record name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406205-74-1
Record name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406205-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-59-3074
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-59-3074
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY 59-3074
Reactant of Route 2
Reactant of Route 2
BAY 59-3074
Reactant of Route 3
Reactant of Route 3
BAY 59-3074
Reactant of Route 4
Reactant of Route 4
BAY 59-3074
Reactant of Route 5
Reactant of Route 5
BAY 59-3074
Reactant of Route 6
Reactant of Route 6
BAY 59-3074
Customer
Q & A

Q1: What is the mechanism of action of BAY 59-3074?

A1: this compound acts as a partial agonist at both cannabinoid CB1 and CB2 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to downstream effects. While the exact mechanisms underlying its analgesic properties are still being investigated, it's known that CB1 receptor activation, particularly in the central and peripheral nervous systems, plays a role in modulating pain perception. []

Q2: How potent is this compound compared to other cannabinoid receptor ligands?

A2: this compound exhibits nanomolar affinity for both CB1 and CB2 receptors. In vitro studies have shown Ki values of 55.4 nM, 48.3 nM, and 45.5 nM at rat CB1, human CB1, and human CB2 receptors, respectively. [] This indicates a strong binding affinity to both receptor subtypes.

Q3: What are the key structural features of this compound that are important for its activity?

A3: this compound contains a biaryl ether core structure, which is crucial for its interaction with cannabinoid receptors. [] Structure-activity relationship (SAR) studies have revealed that modifications to this core, such as introducing conformational constraints, can significantly influence its binding affinity and selectivity for CB1 and CB2 receptors. [, ]

Q4: What is the significance of this compound being a partial agonist compared to a full agonist?

A4: Partial agonism at cannabinoid receptors is thought to offer a potential therapeutic advantage in pain management by inducing fewer undesirable side effects typically associated with full agonists. [] For instance, this compound demonstrates potent analgesic and anti-allodynic effects while displaying a lower propensity for inducing hypothermia and other cannabinoid-related side effects compared to full agonists. [, ]

Q5: How does the efficacy of this compound compare to other analgesics in preclinical models of pain?

A5: this compound has demonstrated efficacy in multiple rat models of chronic pain, including neuropathic pain models (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and inflammatory pain models (carrageenan and complete Freund's adjuvant). [] It effectively reduced both thermal hyperalgesia and mechanical allodynia in these models, highlighting its potential as a therapeutic option for different pain conditions. []

Q6: Has the metabolic fate of this compound been investigated?

A6: Yes, studies have explored the metabolism of this compound using human liver microsomes and cytochrome P450 enzymes. [] These systems are valuable tools for predicting in vivo drug metabolism and identifying potential metabolites. Such studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. []

Q7: What is the current status of this compound in terms of clinical development for pain management?

A7: While this compound has shown promise in preclinical models, it's essential to recognize that the information provided reflects scientific research and does not indicate its current status in clinical trials or its availability as a prescribed medication. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.

Q8: Are there any efforts to develop peripherally selective analogs of this compound?

A8: Yes, research has focused on developing analogs of this compound with enhanced peripheral selectivity to minimize potential central nervous system side effects associated with CB1 receptor activation in the brain. [] These efforts aim to create novel pain therapeutics that retain the analgesic benefits while exhibiting a safer side effect profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。